Volasertib - 755038-65-4

Volasertib

Catalog Number: EVT-287742
CAS Number: 755038-65-4
Molecular Formula: C34H50N8O3
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Volasertib is a member of the class of pteridines that is (7R)-7-ethyl-5-methyl-8-(propan-2-yl)-7,8-dihydropteridin-6(5H)-one substituted by a [4-({trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}carbamoyl)-2-methoxyphenyl]amino group at position 2. It is as polo-like kinase 1 inhibitor (IC50 = 0.87 nM) with potential antineoplastic activity. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.11.21 (polo kinase) inhibitor. It is a member of cyclopropanes, a member of piperazines, a member of benzamides, a monomethoxybenzene, a substituted aniline, a member of pteridines, a secondary carboxamide, a tertiary amino compound and a secondary amino compound.
Volasertib has been used in trials studying the treatment of Leukemia, Neoplasms, Leukemia, Myeloid, Acute, Myelodysplastic Syndromes, and Leukemia, Monocytic, Acute, among others.
Volasertib is a dihydropteridinone Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Volasertib selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.
Synthesis Analysis

The synthesis of Volasertib has been optimized for scalability and efficiency. A notable method involves the multigram-scale synthesis which emphasizes practical approaches to yield high purity and bioavailability. The synthesis process typically includes several key steps:

  1. Formation of Intermediate Compounds: Initial reactions focus on creating key intermediates that will lead to the final compound.
  2. Cyclization Reactions: These reactions are crucial for forming the core structure of Volasertib.
  3. Purification: After synthesis, purification methods such as crystallization or chromatography are used to isolate Volasertib from by-products.
Molecular Structure Analysis

The molecular structure of Volasertib can be described by its chemical formula, C19_{19}H21_{21}N5_{5}O, with a molecular weight of approximately 337.41 g/mol. The compound features a complex arrangement that includes:

  • Amino Group: Contributing to its interaction with PLK1.
  • Pyrimidine Ring: Central to its function as a kinase inhibitor.
  • Dimethylamino Group: Enhancing solubility and bioavailability.

The three-dimensional conformation allows for effective binding within the active site of PLK1, closely mimicking ATP, which is critical for its inhibitory action . Structural studies using techniques such as X-ray crystallography have confirmed these interactions and provided insights into how modifications can enhance potency and selectivity .

Chemical Reactions Analysis

Volasertib participates in several significant chemical reactions relevant to its mechanism of action:

  • Binding Reaction: The primary reaction involves the competitive inhibition of PLK1 by binding to its ATP-binding site. This interaction prevents PLK1 from phosphorylating substrates necessary for cell cycle progression.
  • Hydrolysis: Under physiological conditions, Volasertib can undergo hydrolysis, affecting its stability and activity.
  • Metabolic Reactions: Once administered, Volasertib is subjected to metabolic processes that can alter its pharmacokinetic properties.

These reactions are critical for understanding both the efficacy and safety profile of Volasertib in clinical settings .

Mechanism of Action

Volasertib exerts its therapeutic effects primarily through the inhibition of PLK1, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism can be summarized as follows:

  1. Competitive Inhibition: By binding to the ATP-binding pocket of PLK1, Volasertib blocks the phosphorylation activity essential for mitosis.
  2. Cell Cycle Arrest: This inhibition results in G2/M phase arrest in cancer cells, preventing them from dividing.
  3. Induction of Apoptosis: Following arrest, cells undergo programmed cell death, particularly those with dysfunctional p53 pathways.

Studies have shown that Volasertib's effectiveness varies based on the p53 status of cancer cells; it tends to be more effective in wild-type p53 cells compared to those with mutations . This specificity enhances its potential as a targeted cancer therapy .

Physical and Chemical Properties Analysis

Volasertib exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can impact formulation strategies.
  • Stability: The compound is relatively stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: Clinical studies indicate a longer half-life compared to other PLK inhibitors like BI 2536, allowing for less frequent dosing .

These properties are crucial for determining the optimal delivery methods and dosage regimens in clinical applications.

Applications

Volasertib is primarily investigated for its use in oncology, particularly for cancers characterized by overexpression of PLK1. Its applications include:

Molecular Mechanisms of Volasertib in Oncogenic Pathways

ATP-Competitive Inhibition of PLK1 Kinase Activity

Structural Basis of ATP-Binding Domain Targeting

Volasertib (BI 6727) is a dihydropteridinone-derived small molecule that competitively binds to the ATP-binding pocket of PLK1, preventing adenosine triphosphate (ATP) utilization and catalytic activity. The compound's dihydropteridinone core forms critical hydrogen bonds with the backbone amino and carbonyl groups of Cys133 in the hinge region between PLK1's N-terminal and C-terminal kinase lobes [1] [5] [6]. This binding induces a conformational shift that disrupts PLK1's ability to phosphorylate downstream mitotic substrates. Crystallographic studies confirm volasertib occupies the hydrophobic pocket adjacent to the ATP-binding site, with its cyclopropylmethyl piperazine moiety enhancing hydrophobic interactions [3] [5].

Table 1: Structural Interactions Between Volasertib and PLK1

PLK1 Domain RegionVolasertib Functional GroupInteraction TypeBiological Consequence
Hinge region (Cys133)Dihydropteridinone coreHydrogen bondingDisruption of kinase catalysis
Hydrophobic pocketCyclopropylmethyl piperazineHydrophobic interactionEnhanced binding affinity
ATP-binding cleftMethoxybenzamide groupSteric obstructionCompetitive ATP exclusion

Selectivity Profiles for PLK Family Members (PLK1 vs. PLK2/PLK3)

Volasertib exhibits distinct selectivity for PLK1 over other polo-like kinase family members. Biochemical assays demonstrate half-maximal inhibitory concentrations (IC50) of 0.87 nM for PLK1 versus 5 nM for PLK2 and 56 nM for PLK3—representing 6-fold and 65-fold selectivity, respectively [3] [6]. This specificity arises from minor structural variations in the ATP-binding pockets of PLK isoforms. Volasertib shows negligible activity (>10,000-fold selectivity) against a panel of 50+ unrelated kinases, including Aurora kinases, CDKs, and tyrosine kinases, at concentrations up to 10 μM [2] [5] [6]. Resistance studies in AML models identified that mutations in PLK1's ATP-binding domain (e.g., C67V, R136G) reduce volasertib binding affinity by altering pocket conformation, confirming target specificity [4].

Table 2: Selectivity Profile of Volasertib Against PLK Family

KinaseIC50 (nM)Selectivity Ratio vs. PLK1Biological Function
PLK10.871xMitotic master regulator
PLK256x less sensitiveCentrosome duplication, neuronal function
PLK35665x less sensitiveStress response, DNA damage repair

Role of PLK1 in Mitotic Regulation and Cancer Pathogenesis

PLK1 Overexpression as a Prognostic Biomarker in Hematologic Malignancies

PLK1 overexpression occurs in >80% of hematologic malignancies and solid tumors, correlating with poor prognosis. In acute myeloid leukemia (AML), elevated PLK1 mRNA levels associate with reduced overall survival (median: 8.2 vs. 15.4 months in high vs. low expressers) [5] [6]. Mechanistically, PLK1 amplification drives genomic instability by prematurely forcing cells through mitosis with unrepaired DNA damage. PLK1 also transcriptionally upregulates survivin (BIRC5), an anti-apoptotic protein overexpressed in therapy-resistant AML blasts [1] [9]. Volasertib sensitivity inversely correlates with PLK1 expression in lymphoma/leukemia cell lines (r = -0.71), supporting its role as a predictive biomarker [4] [6].

Table 3: PLK1 Overexpression and Prognostic Impact in Cancers

Cancer TypeOverexpression FrequencyPrognostic ImpactVolasertib Sensitivity Correlation
Acute Myeloid Leukemia75–85%Reduced OS (HR: 2.1; p<0.01)Inverse correlation (r = -0.71)
Non-Hodgkin Lymphoma60–70%Shorter PFS (HR: 1.8; p=0.03)Moderate inverse correlation
Cervical Carcinoma>90%Reduced 5-year survival (p=0.004)Strong inverse correlation

Interaction with Oncogenic Signaling Networks

PLK1 intersects with major oncogenic pathways, including p53 and K-Ras. In p53-deficient cells, PLK1 hyperphosphorylates MDM2, accelerating p53 degradation and creating a dependency on PLK1 for mitotic survival [2] [9]. Volasertib treatment in p53-mutant AML models induces synthetic lethality by disabling this compensatory mechanism. Additionally, PLK1 phosphorylates K-Ras at Ser181, promoting its aberrant localization to mitochondria and activation of MAPK signaling. Volasertib blocks K-Ras phosphorylation, impairing mitochondrial translocation and downstream RAF/MEK/ERK signaling in pancreatic and colorectal cancer models [5] [6]. These interactions rationalize volasertib's efficacy in tumors with RAS/TP53 co-mutations observed in preclinical studies.

Downstream Effects on Cell Cycle Dynamics

Induction of G2/M Arrest and Mitotic Catastrophe

Volasertib triggers "Polo arrest"—a prometaphase blockade characterized by aberrant monopolar spindles and phospho-histone H3 accumulation. In cervical cancer cells (HeLa, Caski), 0.03 μM volasertib induces G2/M arrest within 24 hours, with >60% of cells exhibiting 4N DNA content. Prolonged arrest (48–72 hours) activates caspase-3 and PARP cleavage, culminating in apoptosis [1] [5]. Mitotic catastrophe manifests via incomplete chromosome condensation, micronuclei formation, and catastrophic exit from mitosis without cytokinesis. In vivo, volasertib-treated xenografts show increased phospho-histone H3+ cells and reduced Ki67+ proliferating cells, confirming on-target mitotic disruption [1] [7].

Table 4: Temporal Dynamics of Volasertib-Induced Mitotic Effects

Time Post-TreatmentCellular EventKey BiomarkersMorphological Outcome
6–12 hoursPrometaphase arrest↑pHH3, ↑Cyclin B1Monopolar spindle formation
24–48 hoursFailed chromosome alignment↓BubR1 phosphorylationChromosome missegregation
>48 hoursMitotic catastrophe↑Cleaved caspase-3, ↑γH2AXMicronuclei, apoptotic bodies

Modulation of Substrate Phosphorylation

Volasertib dysregulates phosphorylation of critical PLK1 substrates:

  • Wee1: PLK1 normally phosphorylates Wee1, targeting it for SCFβ-TrCP-mediated degradation. Volasertib inhibits this phosphorylation, stabilizing Wee1 and enhancing inhibitory phosphorylation of CDK1 (Tyr15), reinforcing G2/M arrest [1] [4].
  • Survivin: PLK1 phosphorylates survivin (Thr34), promoting its stability. Volasertib reduces survivin levels by >80% in cervical cancer cells, sensitizing tumors to apoptosis [1] [7].
  • BRD4: PLK1 phosphorylates BRD4 to facilitate chromatin binding. Volasertib displaces BRD4 from super-enhancers of oncogenes like MYC and BCL2, suppressing their transcription in AML [5] [9].

PI3K/AKT Pathway Crosstalk Upon PLK1 Inhibition

Compensatory PI3K/AKT activation emerges as a resistance mechanism to volasertib. In AML cells, PLK1 inhibition upregulates AKT phosphorylation at Ser473 within 2 hours, promoting survival. Combining volasertib with PI3K inhibitors (e.g., buparlisib) synergistically suppresses cell growth (combination index: 0.3–0.5) by blocking this escape pathway [1] [4] [9]. Similarly, volasertib-resistant cell lines exhibit AKT hyperactivation, reversible by AKT knockdown. This crosstalk underscores the rationale for combinatorial targeting of PLK1 and PI3K/AKT in clinical settings.

Properties

CAS Number

755038-65-4

Product Name

Volasertib

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BI6727, BI-6727, BI 6727, Volasertib

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.